molecular formula C13H9ClO2 B3247345 2-Chloro-6-phenoxybenzaldehyde CAS No. 181297-53-0

2-Chloro-6-phenoxybenzaldehyde

Cat. No. B3247345
M. Wt: 232.66 g/mol
InChI Key: WCNLFBTYIWVHHA-UHFFFAOYSA-N
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Description

2-Chloro-6-phenoxybenzaldehyde is a chemical compound with the molecular formula C13H9ClO2 and a molecular weight of 232.67 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Chloro-6-phenoxybenzaldehyde is 1S/C13H9ClO2/c14-12-7-4-8-13 (11 (12)9-15)16-10-5-2-1-3-6-10/h1-9H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-6-phenoxybenzaldehyde are not available, benzene derivatives are known to undergo reactions such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

2-Chloro-6-phenoxybenzaldehyde is a liquid at room temperature . It has a molecular weight of 232.67 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Halogenated Aromatic Aldehydes : Research has explored the synthesis of various halogenated aromatic aldehydes, including compounds like 2-Chloro-6-phenoxybenzaldehyde. These aldehydes have been transformed by anaerobic bacteria, leading to the synthesis of corresponding carboxylic acids and other compounds through oxidation and reduction processes (Neilson, Allard, Hynning, & Remberger, 1988).

  • Catalytic Transformations : Studies on the catalytic conversion of similar compounds, such as 2-hydroxybenzaldehyde, over palladium catalyst surfaces using density functional theory have been conducted. These studies help in understanding the reaction mechanisms and potential applications in organic synthesis (Verma & Kishore, 2017).

Environmental and Biological Applications

  • Pollutant Removal in Wastewater Treatment : Investigations into the removal of phenolic compounds, similar to 2-Chloro-6-phenoxybenzaldehyde, in wastewater treatment have shown the potential of nitrifying consortiums in eliminating these pollutants, demonstrating the compound's relevance in environmental science (Silva, Gómez, & Beristain-Cardoso, 2011).

  • Antibacterial Properties of Schiff Bases : Research on zinc complexes of Schiff bases derived from similar benzaldehydes has demonstrated antibacterial activity against various pathogenic strains. This suggests potential biomedical applications for 2-Chloro-6-phenoxybenzaldehyde derivatives (Chohan, Scozzafava, & Supuran, 2003).

Analytical Chemistry

  • Chromatographic Separation : The compound's relatives, such as chlorinated 4-hydroxybenzaldehydes, have been studied for their separation characteristics using gas-liquid chromatography. This highlights the compound's utility in analytical methods (Korhonen & Knuutinen, 1984).

Safety And Hazards

The safety information available indicates that 2-Chloro-6-phenoxybenzaldehyde is a hazardous substance. It has been assigned the GHS07 and GHS08 pictograms, and its hazard statements include H302, H315, H319, H334, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

While specific future directions for 2-Chloro-6-phenoxybenzaldehyde are not available, research into similar compounds suggests potential areas of interest. For example, phenoxy acetamide and its derivatives have been studied for their pharmacological activities, suggesting that new derivatives of these compounds could be developed as therapeutic agents .

properties

IUPAC Name

2-chloro-6-phenoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNLFBTYIWVHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-phenoxybenzaldehyde

Synthesis routes and methods

Procedure details

A mixture of 15.8 g (100 mmol) of 2-chloro-6-fluorobenzaldehyde, 9.4 g (100 mmol) of phenol and 20.7 g (150 mmol) of potassium carbonate in 150 ml of dimethylacetamide is heated under reflux for 4 hours. The mixture is allowed to cool, water is added and the mixture is extracted 3× with tert-butyl methyl ether. The organic phases are washed with 2N sodium hydroxide solution and brine, dried over sodium sulfate and concentrated. Bulb tube distillation (175° C., 0.04 mbar) yields 19.46 g (83.64 mmol)=83.6% of 2-chloro-6-phenoxy-benzaldehyde in the form of a yellow oil; 1H-NMR (CDCl3, 200 MHz): 6.75-7.45 (m, 8H); 10.58 (s, 1H).
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Ali, GD Cuny - Tetrahedron, 2019 - Elsevier
8-Aryloxy aporphines are a structurally diverse subset of alkaloids that display an array of biological activities. An efficient synthesis of an 8-phenoxy aporphine model compound has …
Number of citations: 10 www.sciencedirect.com
G Ali - 2021 - uh-ir.tdl.org
This dissertation exhibits an efficient synthetic strategy for the synthesis of an 8-aryloxy aporphine model substrate as well as the first total syntheses of gymnothespirolignans B and C …
Number of citations: 0 uh-ir.tdl.org
R Zhou, X Wang, D Zhang, Z Zhan - Molecular Diversity, 2023 - Springer
STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane. Upon being activated by its agonists, STING triggers the IRF and NF-κB …
Number of citations: 3 link.springer.com

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